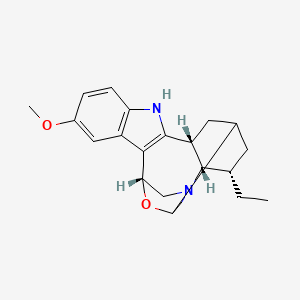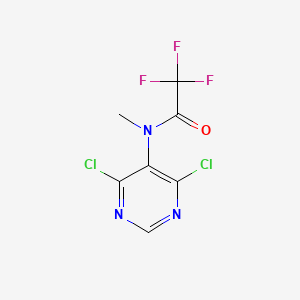
3-Phenyl-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family, characterized by a three-nitrogen atom ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,2,4-triazine typically involves the condensation reaction between α-imino esters and isonitrosoacetophenone hydrazones . This method is favored due to the availability of the starting materials and the efficiency of the reaction. The reaction conditions often include the use of solvents like ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale condensation reactions using similar starting materials. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace one of the hydrogen atoms on the triazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of triazine N-oxides.
Reduction: Formation of dihydrotriazines.
Substitution: Formation of substituted triazines with various functional groups.
Aplicaciones Científicas De Investigación
3-Phenyl-1,2,4-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1,2,4-triazine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: The compound can interfere with cellular signaling pathways, inducing apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
Comparación Con Compuestos Similares
1,2,3-Triazine: Another triazine derivative with similar chemical properties but different biological activities.
1,3,5-Triazine: Known for its use in herbicides and as a precursor for various pharmaceuticals.
Uniqueness: 3-Phenyl-1,2,4-triazine stands out due to its unique combination of chemical stability and biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile compound for synthetic chemistry, while its potential therapeutic applications highlight its importance in medicinal research.
Propiedades
Fórmula molecular |
C9H7N3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
3-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C9H7N3/c1-2-4-8(5-3-1)9-10-6-7-11-12-9/h1-7H |
Clave InChI |
ADUHCGZLROUKFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=CN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


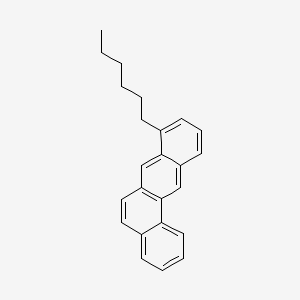
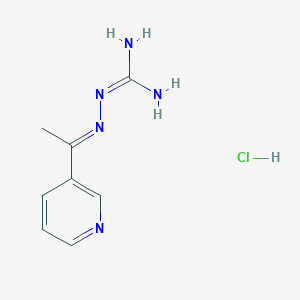
![3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol](/img/structure/B13755571.png)
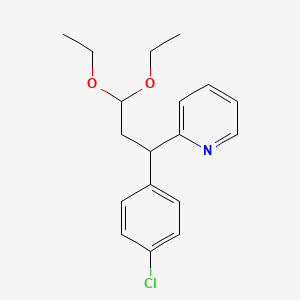

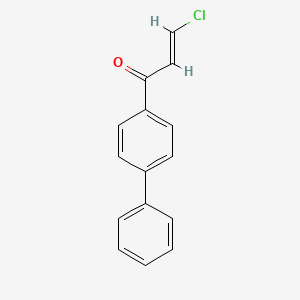
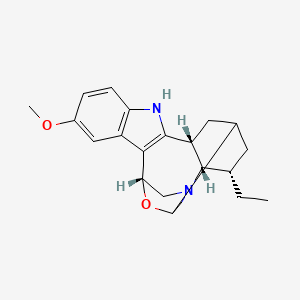
![sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid](/img/structure/B13755617.png)
![N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate](/img/structure/B13755621.png)
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-](/img/structure/B13755622.png)

